molecular formula C22H18F4N4O4 B10798041 3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2,2-dimethoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2,2-dimethoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10798041
M. Wt: 478.4 g/mol
InChI Key: HFRRKTROCJVLKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-393 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-393 are not detailed, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures for handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

OSM-S-393 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a model system for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: OSM-S-393 has shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.

    Medicine: The compound is being investigated as a potential antimalarial drug, with studies focusing on its efficacy, toxicity, and resistance development.

    Industry: OSM-S-393 can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of OSM-S-393 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-393 acts as a pro-inhibitor, forming a covalent adduct with the enzyme and blocking its activity. This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial activity.

    TCMDC-135294: A structurally related compound with activity against Plasmodium falciparum.

Uniqueness of OSM-S-393

OSM-S-393 is unique due to its specific mechanism of action and its ability to form covalent adducts with the target enzyme. This makes it a promising candidate for further development as an antimalarial drug, especially in the face of increasing resistance to existing therapies .

Properties

Molecular Formula

C22H18F4N4O4

Molecular Weight

478.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2,2-dimethoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C22H18F4N4O4/c1-31-22(32-2,14-5-8-16(23)17(24)9-14)12-33-19-11-27-10-18-28-29-20(30(18)19)13-3-6-15(7-4-13)34-21(25)26/h3-11,21H,12H2,1-2H3

InChI Key

HFRRKTROCJVLKP-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CN=CC2=NN=C(N12)C3=CC=C(C=C3)OC(F)F)(C4=CC(=C(C=C4)F)F)OC

Origin of Product

United States

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